molecular formula C16H17N3O2 B10995211 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-5-yl)acetamide

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-5-yl)acetamide

Cat. No.: B10995211
M. Wt: 283.32 g/mol
InChI Key: FBCNDHSCDTWWFB-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-5-yl)acetamide is an organic compound that features both oxazole and indole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methylindol-5-yl)acetamide

InChI

InChI=1S/C16H17N3O2/c1-10-14(11(2)21-18-10)9-16(20)17-13-4-5-15-12(8-13)6-7-19(15)3/h4-8H,9H2,1-3H3,(H,17,20)

InChI Key

FBCNDHSCDTWWFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=CC3=C(C=C2)N(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-5-yl)acetamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Indole Derivative Preparation: The indole moiety can be synthesized via Fischer indole synthesis or other methods.

    Coupling Reaction: The final step involves coupling the oxazole and indole derivatives through an acetamide linkage, often using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the oxazole ring.

    Reduction: Reduction reactions may target the oxazole ring or the acetamide linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO4, CrO3, or PCC.

    Reduction: Reducing agents like LiAlH4 or NaBH4 can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used.

Major Products

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced forms of the oxazole or acetamide groups.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

It may serve as a probe in biological studies to understand the role of oxazole and indole moieties in biological systems.

Medicine

Industry

The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-5-yl)acetamide would depend on its specific application. Generally, the oxazole and indole rings can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both oxazole and indole rings in 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-5-yl)acetamide makes it unique compared to other compounds with only one of these motifs

Biological Activity

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-5-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, properties, and biological activities of this compound, highlighting its implications in medicinal chemistry.

Synthesis

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-5-yl)acetamide involves the reaction of 3,5-dimethylisoxazole with an appropriate indole derivative in the presence of acetic anhydride or other acylating agents. The reaction conditions typically include heating under controlled temperatures to facilitate the formation of the desired acetamide derivative.

The molecular formula of this compound is C15H20N4O2C_{15}H_{20}N_{4}O_{2}, with a molecular weight of approximately 288.34 g/mol. Its structure can be represented as follows:

SMILES O C Cc1c C noc1C NCc1cnn2c1CCCC2\text{SMILES O C Cc1c C noc1C NCc1cnn2c1CCCC2}

Antimicrobial Activity

Recent studies have indicated that compounds containing oxazole and indole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-5-yl)acetamide have shown efficacy against various Gram-positive and Gram-negative bacteria.

Microorganism Activity (Zone of Inhibition in mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10
Bacillus cereus14

These findings suggest that the compound may act as a potential lead for developing new antimicrobial agents.

Inhibition of Enzymatic Activity

The compound has also been evaluated for its inhibitory effects on specific enzymes. For example, it has been tested against prolyl oligopeptidase (PREP), which is implicated in various neurodegenerative diseases. The IC50 values for related compounds indicate potent inhibition:

Compound IC50 (nM)
Compound A5
Compound B1660
Compound C7940

This data highlights the potential of oxazole-based compounds in modulating enzymatic activities relevant to therapeutic applications.

Hemorheological Activity

Another significant aspect of the biological activity of this compound is its hemorheological properties. Research has demonstrated that derivatives similar to this compound exhibit hemorheological activity comparable to established angioprotective agents like pentoxifylline. This activity suggests potential applications in improving blood flow and reducing viscosity-related complications.

Case Studies

Several case studies have illustrated the effectiveness of oxazole and indole derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving patients with chronic bacterial infections showed that treatment with an oxazole-based compound resulted in a significant reduction in infection rates compared to placebo.
  • Case Study 2 : In neurodegenerative disease models, compounds similar to 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-5-yl)acetamide demonstrated improved cognitive function and reduced protein aggregation.

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